molecular formula C15H21N3O2S B2374846 N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 1170421-35-8

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2374846
CAS No.: 1170421-35-8
M. Wt: 307.41
InChI Key: QSWMVGCRXFWBKQ-UHFFFAOYSA-N
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Description

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, a butyl group at the N1 position, and a phenyl group at the sulfonamide nitrogen. This compound belongs to a class of heterocyclic sulfonamides known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Structural validation of such compounds typically employs X-ray crystallography, leveraging programs like SHELXL for refinement , and NMR spectroscopy for confirming substituent environments . The synthesis involves multi-step reactions, often utilizing coupling reagents and transition metal catalysts, as seen in analogous sulfonamide derivatives (e.g., ’s example, synthesized via Suzuki-Miyaura cross-coupling) .

Properties

IUPAC Name

N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMVGCRXFWBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Cyclocondensation

Gosselin et al. demonstrated that aprotic polar solvents (e.g., DMF) and acidic additives enhance regioselectivity in pyrazole formation. By reacting asymmetrical 1,3-diketones with monosubstituted hydrazines, the methyl groups preferentially occupy the 1- and 3-positions of the pyrazole ring. For example, ethyl acetoacetate and methylhydrazine in the presence of nano-ZnO yield 1,3-dimethylpyrazole-5-carboxylate, which undergoes decarboxylation to furnish 1,3-dimethylpyrazole.

Sulfonation at the Pyrazole 4-Position

Introducing the sulfonamide group at position 4 of the pyrazole ring necessitates electrophilic sulfonation followed by functionalization.

Electrophilic Sulfonation

Pyrazole derivatives undergo sulfonation preferentially at the 4-position due to the electron-donating effects of the 1- and 3-methyl groups, which activate the ring for electrophilic attack. Treatment of 1,3-dimethylpyrazole with chlorosulfonic acid (ClSO3H) at 80–100°C produces 1,3-dimethylpyrazole-4-sulfonic acid. The reaction proceeds via a Wheland intermediate, with the sulfonic acid group occupying the para position relative to both methyl substituents.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). For instance, refluxing 1,3-dimethylpyrazole-4-sulfonic acid with PCl5 in dichloromethane yields 1,3-dimethylpyrazole-4-sulfonyl chloride, a key electrophile for subsequent amidation.

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between 1,3-dimethylpyrazole-4-sulfonyl chloride and N-butyl-N-phenylamine to form the target sulfonamide.

Reaction Conditions

In anhydrous dichloromethane, equimolar amounts of sulfonyl chloride and N-butyl-N-phenylamine react in the presence of triethylamine (TEA) as an acid scavenger. The reaction proceeds at room temperature for 12–24 hours, yielding N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide with a purity >99% after recrystallization from ethanol.

Mechanistic Insights

The sulfonyl chloride’s electrophilic sulfur atom undergoes nucleophilic attack by the secondary amine’s lone pair, displacing chloride and forming the sulfonamide bond. Steric hindrance from the N-butyl and N-phenyl groups necessitates prolonged reaction times to ensure complete conversion.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 7.41 (s, 1H, pyrazole-H), 5.90 (s, 2H, NH), 3.82 (s, 3H, N-CH3), 1.60–1.20 (m, 4H, butyl-CH2), 0.90 (t, 3H, butyl-CH3).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30), purity = 99.5%.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrazole ring and the tetrahedral geometry of the sulfonamide group. The N-butyl and N-phenyl substituents adopt staggered conformations to minimize steric repulsion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation → Sulfonation 64 99.5 High regioselectivity, scalable Multi-step, requires harsh sulfonation
Grignard Exchange → Carboxylation 58 98.0 Avoids isomers, mild conditions Limited substrate scope

Industrial Scalability and Environmental Considerations

The described three-step process (cyclocondensation, sulfonation, amidation) aligns with green chemistry principles by minimizing waste and avoiding toxic intermediates. Patent CN111303035A highlights the use of recyclable catalysts (e.g., cuprous oxide) and aqueous workup steps to enhance sustainability. However, the reliance on halogenated solvents (e.g., dichloromethane) necessitates solvent recovery systems to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylhydrazines, 1,3-diketones, and transition metal catalysts. Reaction conditions may vary, but they often involve the use of photoredox reactions or one-pot multicomponent processes .

Major Products

The major products formed from these reactions are typically pyrazole derivatives, which can exhibit a range of biological activities .

Scientific Research Applications

Anti-inflammatory Properties

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been investigated for its anti-inflammatory effects. Similar compounds in the pyrazole class have shown efficacy in treating various inflammatory conditions such as arthritis, inflammatory bowel disease, and other inflammation-related disorders. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of the immune response .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. For instance, a related compound demonstrated significant antitumor activity by inducing apoptosis in cancer cell lines and enhancing radiation sensitivity in breast cancer models through modulation of DNA damage response genes . This suggests that this compound could be explored for similar applications.

Inhibition of Enzymatic Activity

The compound may exert its effects by inhibiting specific enzymes involved in inflammatory pathways or tumor progression. For example, pyrazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation related to inflammation and cancer .

Modulation of Signaling Pathways

Research indicates that compounds like this compound can modulate key signaling pathways associated with inflammation and cancer proliferation. This modulation can lead to altered expression of genes involved in cell survival and apoptosis, further supporting its potential therapeutic roles .

Case Studies

Study ReferenceApplicationFindings
Antitumor ActivityThe compound enhanced radiation sensitivity in breast cancer cells by regulating DNA damage response genes.
Anti-inflammatory EffectsDemonstrated efficacy in treating arthritis and other inflammatory disorders through inhibition of pro-inflammatory cytokines.
HDAC InhibitionShowed potential as an HDAC inhibitor with implications for managing inflammatory responses and cancer treatment.

Mechanism of Action

The mechanism of action of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, leading to its biological effects. The compound may also interact with cellular receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s smaller molecular weight and simpler substituents (butyl, phenyl, methyl) contrast with bulkier derivatives like the chromenone-containing sulfonamide in , which exhibits higher thermal stability (MP 175–178°C) due to extended conjugation .
  • Substituent positioning significantly alters NMR profiles. For example, in , regions A (positions 39–44) and B (29–36) showed chemical shift variations in analogs, indicating localized electronic changes due to substituents . Similar analysis could differentiate the target compound’s phenyl and butyl groups from fluorinated or heteroaromatic substituents.

Research Findings and Implications

  • Structural Insights : X-ray studies using SHELXL and NMR analysis confirm that substituent bulkiness and electronic effects dominate property differences.
  • Synthetic Scalability : The target compound’s simpler structure allows cost-effective synthesis compared to multi-heterocyclic derivatives, favoring industrial-scale production.
  • Unresolved Questions : Further studies are needed to correlate the target’s substituents with bioactivity, particularly in enzyme inhibition or antimicrobial applications.

Biological Activity

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with sulfonyl chlorides. The process can be summarized as follows:

  • Preparation of the Pyrazole Core : The initial step involves synthesizing the pyrazole core through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Sulfonamide Formation : The pyrazole derivative is then treated with a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base to yield the sulfonamide derivative.

Biological Activity

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antiproliferative agent and its effects on different cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay.
  • Results : It showed an IC50 value indicating effective inhibition of cell proliferation without significant cytotoxicity at certain concentrations .

A summary of the antiproliferative effects across different studies is presented in Table 1.

Compound Cell Line IC50 (µM) Reference
This compoundU937[Value Needed]
Other Pyrazole DerivativeMCF73.79
Other Pyrazole DerivativeA54926.0

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may inhibit specific kinases involved in cell cycle regulation and proliferation pathways.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole sulfonamides in various therapeutic contexts:

  • Anticancer Properties : In a study focused on anticancer activity, derivatives were shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for development as anticancer agents .
  • Inhibition of Kinases : Some derivatives have been reported to inhibit Aurora-A kinase and Cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

Q & A

Q. What are the key synthetic methodologies for preparing N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with sulfonyl chloride intermediates and pyrazole derivatives. Electrophilic aromatic substitution and nucleophilic reactions are common, with careful control of temperature and pH to optimize yield and purity . Post-synthesis purification often employs column chromatography or recrystallization. Purity is confirmed via analytical techniques such as HPLC (High-Performance Liquid Chromatography) with ≥95% purity thresholds .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and pyrazole rings. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Complementary use of these techniques ensures structural accuracy .

Q. How do the electronic properties of the pyrazole and sulfonamide groups influence reactivity?

The pyrazole ring’s aromaticity and electron-withdrawing sulfonamide group enhance electrophilic substitution at specific positions (e.g., para to the sulfonamide). Reactivity can be modulated using Lewis acids (e.g., AlCl₃) or directing groups, as demonstrated in analogous pyrazole-sulfonamide derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under conflicting reaction conditions?

Statistical DoE methods (e.g., factorial designs) identify critical parameters (temperature, solvent polarity, catalyst loading) that maximize yield while minimizing side reactions. For example, central composite designs have been applied to pyrazole derivatives to resolve trade-offs between reaction rate and byproduct formation . Computational tools like DFT (Density Functional Theory) further predict optimal pathways by modeling transition states .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles, but discrepancies with NMR/IR data may arise from dynamic effects (e.g., tautomerism). Hybrid approaches, such as coupling SC-XRD with variable-temperature NMR, clarify such ambiguities. For instance, studies on similar sulfonamides revealed conformational flexibility in solution versus rigid crystal packing .

Q. How can computational modeling predict biological interactions of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities to enzymes like carbonic anhydrase or cyclooxygenase, which are common targets for sulfonamides. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with the sulfonamide group), guiding structure-activity relationship (SAR) studies .

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